REACTION_CXSMILES
|
Cl[C:2]1([CH2:7][C:8]([Cl:11])([Cl:10])Cl)[O:5][C:4](=[O:6])[CH2:3]1.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.C([O-])(O)=O.[Na+]>C(Cl)Cl.CC(OC)(C)C>[Cl:11][C:8]([Cl:10])=[CH:7][C:2](=[O:5])[CH2:3][C:4]([N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
62.5 g
|
Type
|
reactant
|
Smiles
|
ClC1(CC(O1)=O)CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
WASH
|
Details
|
washed with DCM (3×100 ml)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layers were concentrated in vacuo to a slurry which
|
Type
|
WASH
|
Details
|
further washed with DCM (4×100 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give a cream solid
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with TBME
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC(CC(=O)N1CCOCC1)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.8 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72927.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |